[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine
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Overview
Description
[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine is a chemical compound with a complex structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use ®-carvone as a chiral pool starting material. The synthesis involves key steps such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines.
Scientific Research Applications
[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain nitrogen and have similar biological activities.
Methenamine: This compound has a different structure but shares some functional similarities in terms of its antibacterial properties.
The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7,11H2,2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFDFSDZBGZSER-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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